[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
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Overview
Description
[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine: is a chemical compound with the molecular formula C14H20ClN3O It is a derivative of piperazine and is characterized by the presence of a chloro group and an isobutyrylpiperazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 5-chloro-2-nitroaniline with 4-isobutyrylpiperazine under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the isobutyrylpiperazine moiety. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]amine
- [5-Chloro-2-(4-ethylpiperazin-1-yl)phenyl]amine
- [5-Chloro-2-(4-propylpiperazin-1-yl)phenyl]amine
Comparison: Compared to these similar compounds, [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group, which may confer different chemical and biological properties
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERORVDYLGMMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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